molecular formula C20H13N3O9S B11118437 2-{4-[(2-hydroxyethyl)sulfonyl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{4-[(2-hydroxyethyl)sulfonyl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11118437
M. Wt: 471.4 g/mol
InChI Key: SIKDGDDWECMNFT-UHFFFAOYSA-N
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Description

2-{4-[(2-hydroxyethyl)sulfonyl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with a unique structure that includes a benzo[de]isoquinoline core, nitro groups, and a sulfonyl phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-hydroxyethyl)sulfonyl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, including the formation of the benzo[de]isoquinoline core, introduction of nitro groups, and attachment of the sulfonyl phenyl moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-hydroxyethyl)sulfonyl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The sulfonyl phenyl moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-{4-[(2-hydroxyethyl)sulfonyl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer treatment or antimicrobial activity.

    Industry: The compound could be used in the development of new materials, dyes, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-{4-[(2-hydroxyethyl)sulfonyl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and sulfonyl phenyl moiety may play crucial roles in these interactions, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[de]isoquinoline derivatives with different substituents, such as:

  • 2-{4-[(2-hydroxyethyl)sulfonyl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione analogs with varying alkyl or aryl groups.
  • Other nitro-substituted benzo[de]isoquinoline compounds.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C20H13N3O9S

Molecular Weight

471.4 g/mol

IUPAC Name

2-[4-(2-hydroxyethylsulfonyl)phenyl]-6,7-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H13N3O9S/c24-9-10-33(31,32)12-3-1-11(2-4-12)21-19(25)13-5-7-15(22(27)28)18-16(23(29)30)8-6-14(17(13)18)20(21)26/h1-8,24H,9-10H2

InChI Key

SIKDGDDWECMNFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O)S(=O)(=O)CCO

Origin of Product

United States

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